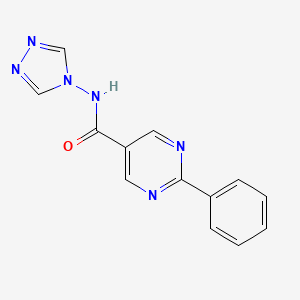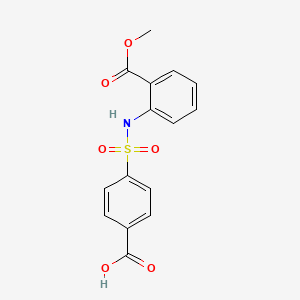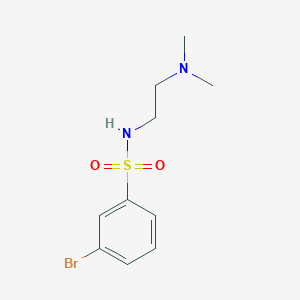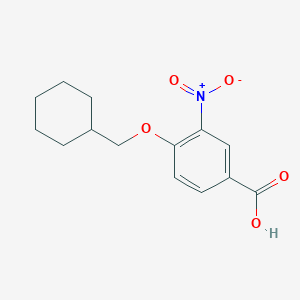
4-(cyclohexylmethoxy)-3-nitroBenzoic acid
描述
4-(cyclohexylmethoxy)-3-nitroBenzoic acid is an organic compound that features a cyclohexylmethyloxy group and a nitro group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylmethoxy)-3-nitroBenzoic acid typically involves the nitration of 4-(Cyclohexylmethyloxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(cyclohexylmethoxy)-3-nitroBenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenating agents, Lewis acids.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products Formed
Reduction: 4-(Cyclohexylmethyloxy)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Esterification: Esters of this compound.
科学研究应用
4-(cyclohexylmethoxy)-3-nitroBenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 4-(cyclohexylmethoxy)-3-nitroBenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-(Cyclohexylmethyloxy)benzoic acid: Lacks the nitro group, which may result in different chemical and biological properties.
3-Nitrobenzoic acid: Lacks the cyclohexylmethyloxy group, which affects its solubility and reactivity.
4-Nitrobenzoic acid: Similar nitro group but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
4-(cyclohexylmethoxy)-3-nitroBenzoic acid is unique due to the presence of both the cyclohexylmethyloxy and nitro groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC 名称 |
4-(cyclohexylmethoxy)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
InChI 键 |
QUAPNPWWKZCJNR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(3-chlorophenyl)-6-hydroxy-1H-indazol-3-yl]benzene-1,3-diol](/img/structure/B8681408.png)
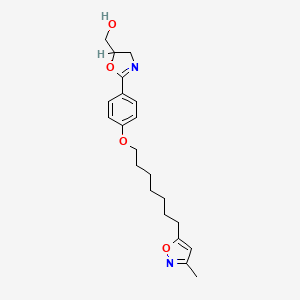
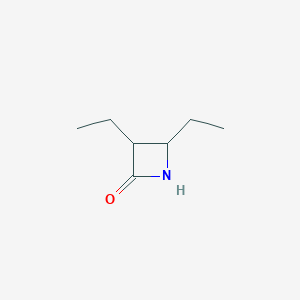
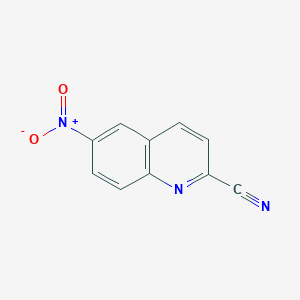
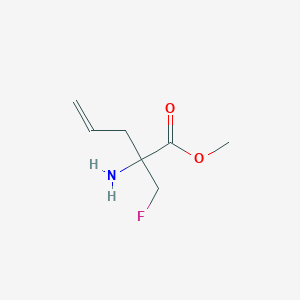
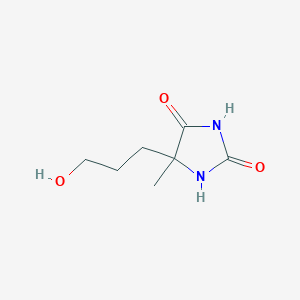
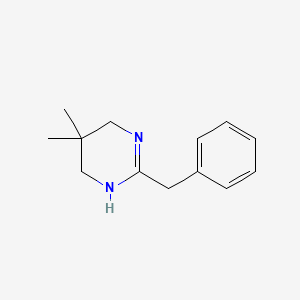
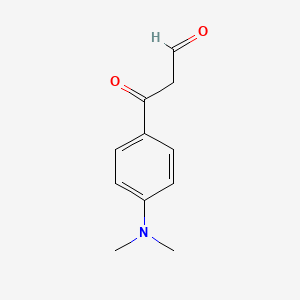
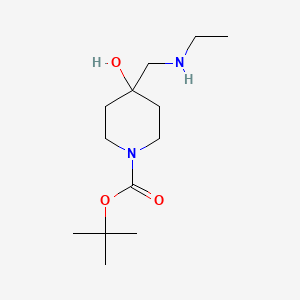
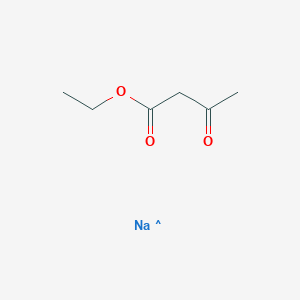
![1-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B8681483.png)
